Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Overview
Description
Scientific Research Applications
Hypoglycemic Activity
Research has identified derivatives related to Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate that have shown potential as dual-acting hypoglycemic agents. For instance, certain derivatives have been evaluated for their ability to activate glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), demonstrating significant efficacy in lowering glucose levels in animal models. This suggests a promising avenue for developing new treatments for diabetes by targeting these pathways (Song et al., 2011).
Anticancer Evaluation
Compounds with a piperazine moiety, akin to this compound, have been evaluated for their anticancer activity. Screening across various cancer cell lines, including those for lung, kidney, and breast cancer, highlighted the potential of these compounds as effective anticancer agents. The presence of the piperazine substituent significantly influenced their bioactivity, indicating the importance of this structural feature in the development of new anticancer drugs (Turov, 2020).
Antimicrobial and Antifungal Activities
This compound related compounds have demonstrated notable antibacterial and antifungal activities. Studies have shown that compounds bearing pyridine or piperazine moieties exhibit good to excellent antibacterial activity against various strains. This highlights the potential application of these compounds in treating bacterial infections and their role in the development of new antimicrobial agents (Mohanty et al., 2015).
Synthesis and Biological Evaluation
The synthesis of novel compounds incorporating the piperazine and thiazole moieties has been a focus of research, aiming at exploring their biological activities. These studies have contributed to the development of new synthetic methods and the identification of compounds with potential therapeutic applications. The evaluation of these compounds across a range of biological activities, including antimicrobial and anticancer effects, provides valuable insights for further drug discovery and development processes (Patel & Park, 2015).
Properties
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPWSRLTNLURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628530 | |
Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726185-68-8 | |
Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.